

# An In-depth Technical Guide to 1,2-Epoxybutane (CAS: 106-88-7)

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## Compound of Interest

Compound Name: 1,2-Epoxybutane

Cat. No.: B156178

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,2-Epoxybutane**, also known as ethyloxirane or 1,2-butylene oxide, is a versatile and highly reactive organic compound.<sup>[1][2]</sup> Its strained three-membered epoxide ring makes it a valuable intermediate in a multitude of chemical syntheses.<sup>[1]</sup> This guide provides a comprehensive technical overview of **1,2-epoxybutane**, including its physicochemical properties, synthesis and purification methods, key chemical reactions, and its toxicological profile, with a focus on aspects relevant to research and drug development.

## Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **1,2-epoxybutane** is presented in the following tables for easy reference and comparison.

Table 1: Physicochemical Properties of **1,2-Epoxybutane**

Property	Value	Reference(s)
CAS Number	106-88-7	
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	
Molecular Weight	72.11 g/mol	
Appearance	Clear, colorless liquid	
Odor	Pungent, ethereal	[3]
Boiling Point	63.3 °C	
Melting Point	< -60 °C	
Density	0.8312 g/cm <sup>3</sup> at 20 °C	
Vapor Pressure	140 mmHg at 20 °C	
Flash Point	-22 °C (closed-cup)	
Solubility in Water	59 g/L at 20 °C	[4]
log Kow	0.68	[4]
Refractive Index	1.3851 at 20 °C	

Table 2: Toxicological Data for **1,2-Epoxybutane**

Parameter	Species	Value	Reference(s)
LD <sub>50</sub> (Oral)	Rat	900 mg/kg	[4]
LC <sub>50</sub> (Inhalation, 4h)	Rat	> 6,300 < 20,000 mg/m <sup>3</sup>	[4]
LD <sub>50</sub> (Dermal)	Rabbit	1,757 mg/kg	[4]
Carcinogenicity	Male Rat (inhalation)	Clear evidence (nasal and lung tumors)	[4]
Carcinogenicity	Female Rat (inhalation)	Equivocal evidence (nasal tumors)	[4]
Carcinogenicity	Mouse (inhalation)	No evidence	[4]
Genotoxicity	in vitro	Positive	[4]
Genotoxicity	in vivo	Negative for chromosomal aberrations in bone marrow (rats)	[4]

Table 3: Safety and Handling Information for **1,2-Epoxybutane**

Hazard Statement	Precautionary Statement	Reference(s)
Highly flammable liquid and vapor.	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[5]
Harmful if swallowed, in contact with skin, or if inhaled.	Wear protective gloves/protective clothing/eye protection/face protection.	[5]
Causes skin and serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes.	[5]
Suspected of causing cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.	[5]
May cause respiratory irritation.	Use only outdoors or in a well-ventilated area.	[5]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of **1,2-epoxybutane** are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory setting.

### Synthesis of 1,2-Epoxybutane via Epoxidation of 1-Butene

**1,2-Epoxybutane** is commonly synthesized by the epoxidation of 1-butene. One established laboratory method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

- Materials: 1-butene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- Procedure:

- Dissolve m-CPBA (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Bubble 1-butene (1.0 equivalent) through the cooled solution. Alternatively, a condensed solution of 1-butene in dichloromethane can be added dropwise.
- Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The crude **1,2-epoxybutane** can be further purified by fractional distillation.

## Purification by Extractive Distillation

For high-purity **1,2-epoxybutane**, particularly for removing close-boiling impurities like methanol, extractive distillation is an effective method.<sup>[6]</sup>

- Principle: An extractive solvent is added to the distillation column to alter the relative volatilities of the components in the mixture.
- General Procedure:
  - The crude **1,2-epoxybutane** mixture is fed into the middle of an extractive distillation column.
  - A high-boiling solvent (e.g., N-methylpyrrolidone or a mixture of dimethylformamide and water) is introduced at a stage above the feed.<sup>[6]</sup>

- The solvent selectively interacts with one of the components, increasing the relative volatility between **1,2-epoxybutane** and the impurity.
- Highly purified **1,2-epoxybutane** is collected as the overhead product.
- The solvent and the impurity are recovered from the bottom of the column and can be separated in a subsequent distillation column for solvent recycling.<sup>[6]</sup>

## Acid-Catalyzed Ring-Opening: Methanolysis

The strained epoxide ring readily undergoes ring-opening reactions under acidic conditions. The reaction with methanol yields a mixture of regioisomers.

- Materials: **1,2-Epoxybutane**, methanol, catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Procedure:
  - Dissolve **1,2-epoxybutane** in an excess of methanol in a round-bottom flask.
  - Add a catalytic amount of sulfuric acid.
  - Stir the reaction mixture at room temperature. The reaction is typically exothermic.
  - Monitor the reaction by gas chromatography (GC) or TLC.
  - Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate).
  - Remove the excess methanol under reduced pressure.
  - The resulting products, 1-methoxy-2-butanol and 2-methoxy-1-butanol, can be isolated and purified by fractional distillation or column chromatography.

## Base-Catalyzed Ring-Opening: Hydrolysis

Under basic conditions, the ring-opening of **1,2-epoxybutane** proceeds via an S<sub>N</sub>2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

- Materials: **1,2-Epoxybutane**, aqueous sodium hydroxide (NaOH) solution.

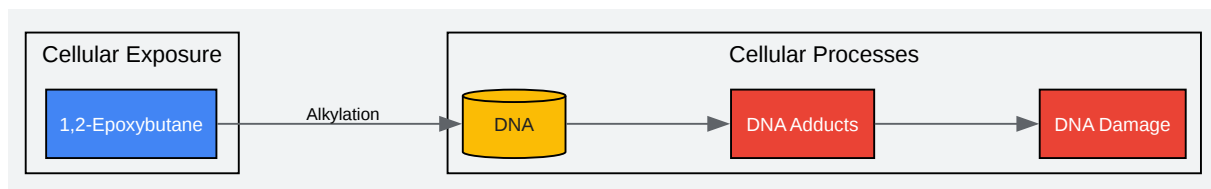
- Procedure:
  - Add **1,2-epoxybutane** to an aqueous solution of sodium hydroxide.
  - Heat the mixture under reflux.
  - Monitor the disappearance of the starting material by GC or TLC.
  - After the reaction is complete, cool the mixture to room temperature.
  - Neutralize the excess sodium hydroxide with a dilute acid (e.g., hydrochloric acid).
  - Extract the product, 1,2-butanediol, with an organic solvent (e.g., ethyl acetate).
  - Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

## Signaling Pathways and Mechanisms of Action

The toxicity of **1,2-epoxybutane**, like other epoxides, is largely attributed to its ability to act as an electrophile and form covalent adducts with cellular macromolecules, including DNA. This genotoxic activity can trigger a cascade of cellular signaling events.

### Genotoxicity and DNA Adduct Formation

**1,2-Epoxybutane** is genotoxic in vitro.<sup>[4]</sup> Its electrophilic epoxide ring can be attacked by nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This alkylation of DNA can interfere with DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the initiation of cancer.



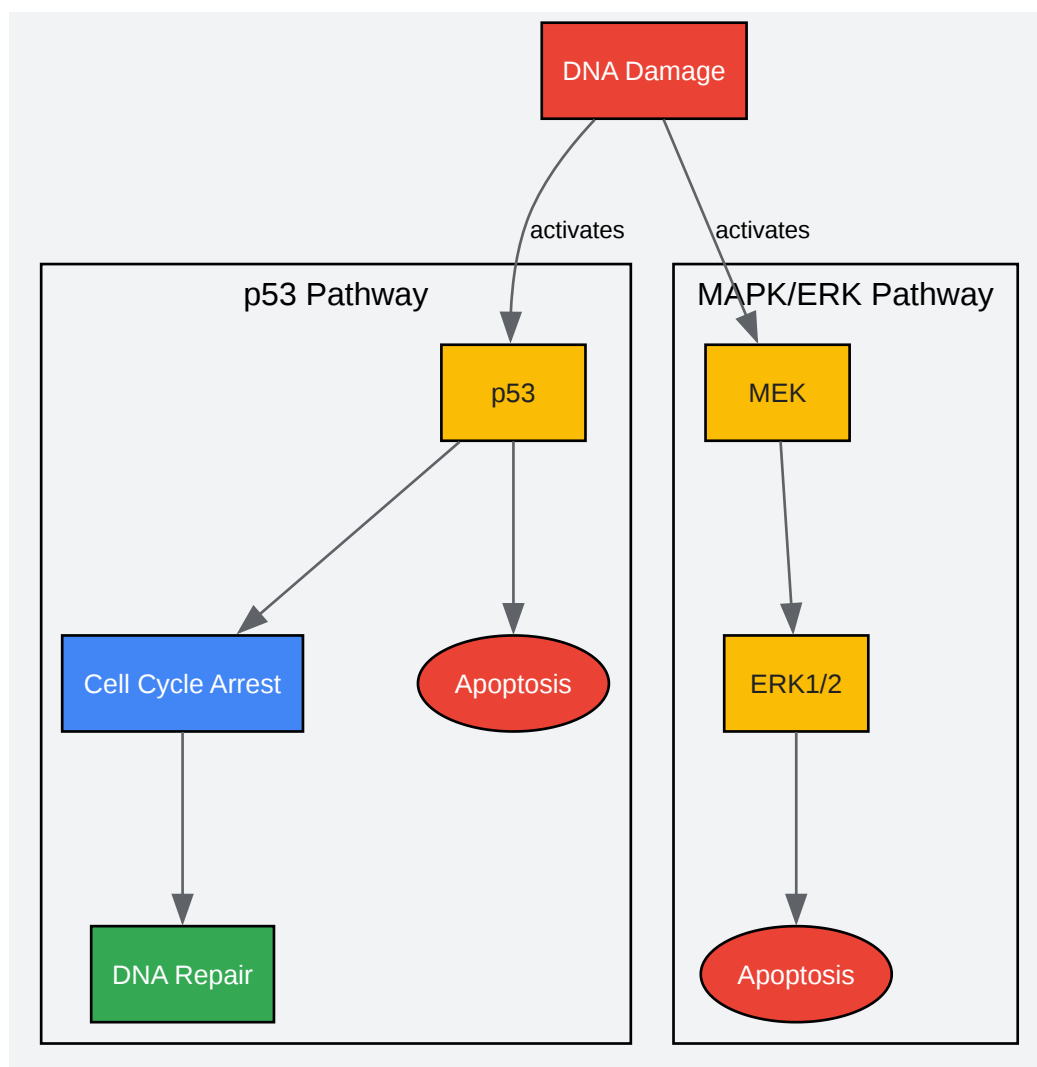
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Figure 1: DNA Adduct Formation by **1,2-Epoxybutane**.

## Cellular Stress Response and Signaling Cascades

The formation of DNA adducts and subsequent DNA damage triggers a cellular stress response. This involves the activation of signaling pathways that can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). Key players in this response include the p53 tumor suppressor protein and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.

- **p53 Activation:** In response to DNA damage, p53 is stabilized and activated. Activated p53 can halt the cell cycle to allow time for DNA repair. If the damage is irreparable, p53 can induce apoptosis.
- **ERK1/2 Pathway:** The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While often associated with cell growth, its activation in response to genotoxic stress can have context-dependent outcomes, including the initiation of apoptosis.

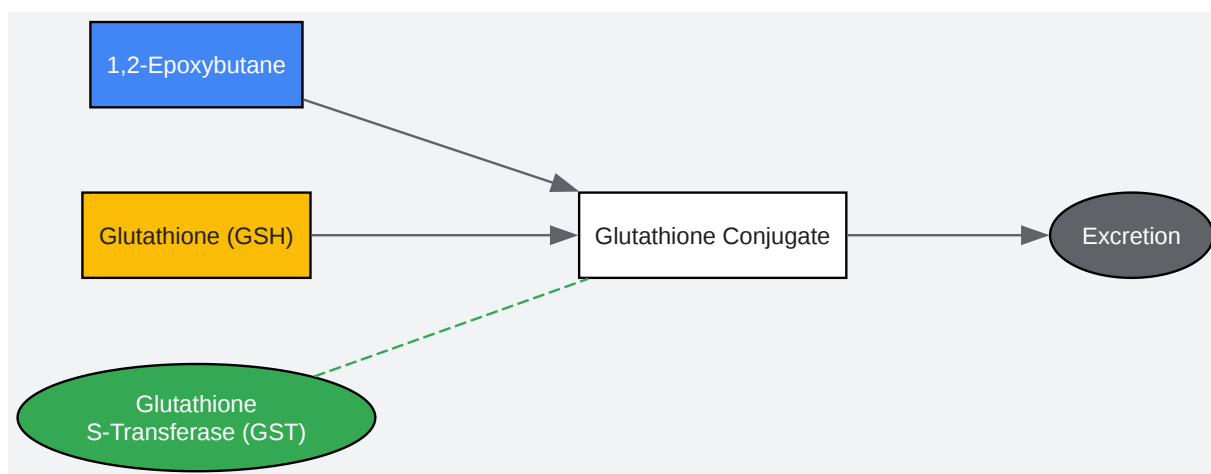


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Figure 2: Cellular Response to **1,2-Epoxybutane**-Induced DNA Damage.

## Detoxification via Glutathione Conjugation

Cells possess detoxification mechanisms to neutralize electrophilic compounds like **1,2-epoxybutane**. A primary pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process increases the water solubility of the compound, facilitating its excretion from the body.



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Figure 3: Detoxification of **1,2-Epoxybutane** by Glutathione Conjugation.

## Applications in Research and Drug Development

The reactivity of the epoxide ring makes **1,2-epoxybutane** a useful building block in organic synthesis.

- **Chemical Intermediate:** It serves as a precursor for the synthesis of various molecules, including 1,2-butanediol, butanolamines, and glycol ethers. These derivatives have applications in the production of polymers, surfactants, and other specialty chemicals.
- **Drug Development:** While not typically a final drug product itself, the ethyloxirane moiety can be incorporated into more complex molecules during drug discovery and development to introduce specific structural features or as a reactive handle for further chemical modification.
- **Stabilizer:** **1,2-Epoxybutane** is widely used as a stabilizer for chlorinated solvents, where it acts as an acid scavenger.<sup>[7]</sup>

## Conclusion

**1,2-Epoxybutane** is a reactive and versatile chemical with significant applications in both industrial and research settings. Its utility as a synthetic intermediate is balanced by its hazardous properties, including flammability, toxicity, and carcinogenicity. A thorough

understanding of its chemical behavior, handling requirements, and toxicological mechanisms is crucial for its safe and effective use. For professionals in drug development and chemical research, **1,2-epoxybutane** represents a valuable tool, provided that appropriate safety measures and experimental protocols are diligently followed.

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